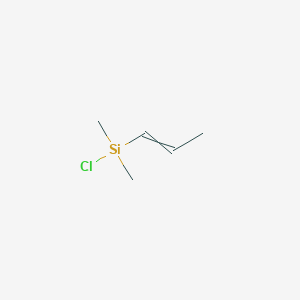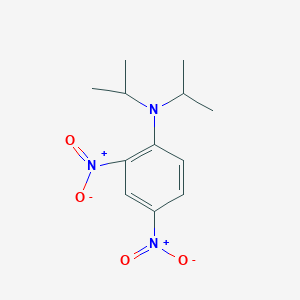
2,4-Dinitro-N,N-di(propan-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitro-N,N-di(propan-2-yl)aniline is a chemical compound that belongs to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups attached to an aniline ring. The compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-N,N-di(propan-2-yl)aniline typically involves the nitration of N,N-di(propan-2-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows a similar nitration process but on a larger scale. The process involves the use of industrial reactors with precise temperature control and continuous monitoring to ensure the safety and efficiency of the reaction. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions
2,4-Dinitro-N,N-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Major Products Formed
Reduction: 2,4-Diamino-N,N-di(propan-2-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
科学研究应用
2,4-Dinitro-N,N-di(propan-2-yl)aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of herbicides and pesticides due to its ability to inhibit specific biological pathways in plants.
作用机制
The mechanism of action of 2,4-Dinitro-N,N-di(propan-2-yl)aniline involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the polymerization of tubulin, a protein essential for cell division in plants. This inhibition disrupts the formation of microtubules, leading to the death of the plant cells.
相似化合物的比较
2,4-Dinitro-N,N-di(propan-2-yl)aniline can be compared with other dinitroaniline compounds such as:
2,4-Dinitroaniline: Similar in structure but lacks the di(propan-2-yl) groups.
2,4-Dinitro-N-methylaniline: Contains a methyl group instead of the di(propan-2-yl) groups.
2,4-Dinitrodiphenylamine: Contains a diphenylamine structure instead of the di(propan-2-yl) groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
67263-22-3 |
|---|---|
分子式 |
C12H17N3O4 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
2,4-dinitro-N,N-di(propan-2-yl)aniline |
InChI |
InChI=1S/C12H17N3O4/c1-8(2)13(9(3)4)11-6-5-10(14(16)17)7-12(11)15(18)19/h5-9H,1-4H3 |
InChI 键 |
LYZHOUQYQKANDW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


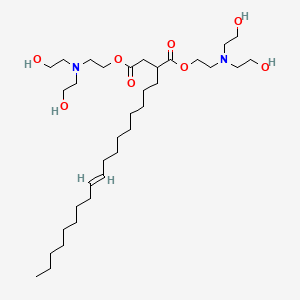
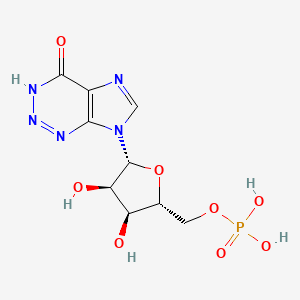
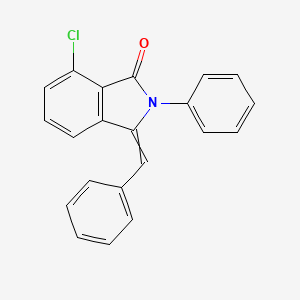
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
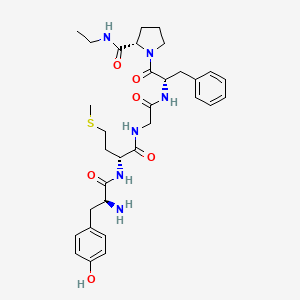
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)


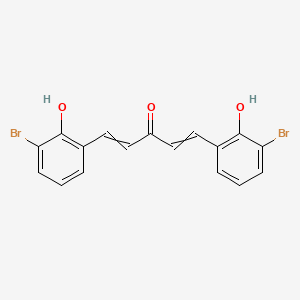

![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)
![4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/structure/B14483759.png)
